molecular formula C31H27N3O B13778378 4-Amino-4',4''-dianilinotrityl alcohol CAS No. 68966-33-6

4-Amino-4',4''-dianilinotrityl alcohol

Cat. No.: B13778378
CAS No.: 68966-33-6
M. Wt: 457.6 g/mol
InChI Key: QRFCCCIWAVNXSF-UHFFFAOYSA-N
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Description

. This compound is characterized by the presence of three aromatic rings and an amino group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-4’,4’'-dianilinotrityl alcohol typically involves the reaction of triphenylmethanol with aniline derivatives under specific conditions. One common method includes the use of a strong acid catalyst to facilitate the formation of the trityl cation, which then reacts with aniline to form the desired product .

Industrial Production Methods

In industrial settings, the production of 4-Amino-4’,4’'-dianilinotrityl alcohol may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Amino-4’,4’'-dianilinotrityl alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Amino-4’,4’'-dianilinotrityl alcohol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-4’,4’'-dianilinotrityl alcohol involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the aromatic rings can participate in π-π interactions, further modulating the activity of the compound .

Comparison with Similar Compounds

Similar Compounds

    Triphenylmethanol: A precursor in the synthesis of 4-Amino-4’,4’'-dianilinotrityl alcohol.

    Aniline Derivatives: Compounds with similar amino groups and aromatic structures.

Properties

CAS No.

68966-33-6

Molecular Formula

C31H27N3O

Molecular Weight

457.6 g/mol

IUPAC Name

(4-aminophenyl)-bis(4-anilinophenyl)methanol

InChI

InChI=1S/C31H27N3O/c32-26-17-11-23(12-18-26)31(35,24-13-19-29(20-14-24)33-27-7-3-1-4-8-27)25-15-21-30(22-16-25)34-28-9-5-2-6-10-28/h1-22,33-35H,32H2

InChI Key

QRFCCCIWAVNXSF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)C(C3=CC=C(C=C3)N)(C4=CC=C(C=C4)NC5=CC=CC=C5)O

Origin of Product

United States

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